![molecular formula C19H21ClN2O4 B2736330 N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide CAS No. 2411266-66-3](/img/structure/B2736330.png)
N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide
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Overview
Description
N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide, also known as CP-154,526, is a small-molecule antagonist of the corticotropin-releasing factor (CRF) receptor. It was first synthesized in 1996 by Pfizer Inc. as a potential treatment for anxiety and depression. Since then, CP-154,526 has been extensively studied for its scientific research applications in various fields.
Mechanism of Action
N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide acts as a selective antagonist of the CRF receptor. The CRF receptor is a G protein-coupled receptor that plays a key role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress. By blocking the CRF receptor, N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide reduces the release of stress hormones such as cortisol, which is associated with anxiety and depression.
Biochemical and physiological effects:
N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behavior and improve depressive-like behavior. N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide has also been shown to reduce the release of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH). Additionally, N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and is reduced in depression.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide is its selectivity for the CRF receptor, which allows for more specific targeting of the HPA axis. However, one of the limitations of N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide is its relatively short half-life, which requires frequent dosing in animal studies. Additionally, N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide has poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the use of N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide in scientific research. One area of interest is its potential use in the treatment of addiction, particularly for drugs of abuse that activate the HPA axis. N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide may also have potential as a treatment for stress-related disorders such as post-traumatic stress disorder (PTSD). Additionally, further research is needed to explore the potential use of N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesis Methods
N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide can be synthesized in a multi-step process starting from 4-methoxybenzoic acid. The first step involves the conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride using thionyl chloride. The resulting compound is then reacted with 3-(2-aminoethoxy)phenol in the presence of a base such as sodium hydride to yield the intermediate product. The intermediate product is then reacted with 2-chloropropanoyl chloride to obtain N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide.
Scientific Research Applications
N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide has been extensively used in scientific research for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide has also been studied for its potential use in the treatment of addiction, stress-related disorders, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[3-[2-(2-chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-13(20)18(23)21-10-11-26-17-5-3-4-15(12-17)22-19(24)14-6-8-16(25-2)9-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUPOZJNZZNKIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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